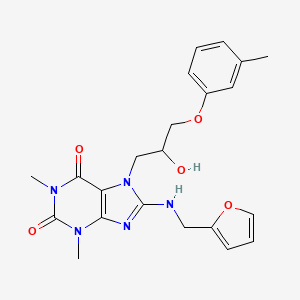
8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , identified by CAS number 476481-42-2 , is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N5O4
- Molecular Weight : 305.29 g/mol
- Purity : ≥ 98%
Pharmacological Activities
Research indicates that compounds similar to this purine derivative exhibit a range of biological activities:
1. Antitumor Activity
Studies have demonstrated that purine derivatives can inhibit tumor cell proliferation. For instance, certain structural analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.
2. Anti-inflammatory Effects
Compounds in this class have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
3. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have been tested against various bacterial strains and fungi, often showing significant inhibitory effects.
The biological activity of This compound may involve several mechanisms:
- Enzyme Inhibition : Many purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism, which can affect DNA synthesis in rapidly dividing cells.
- Receptor Modulation : Some studies suggest that these compounds can interact with specific receptors (e.g., adenosine receptors), influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Identified that pyrazole derivatives exhibit significant cytotoxicity in breast cancer cell lines when combined with doxorubicin. |
| Parish et al. (1984) | Reported on the selective oxidation capabilities of pyrazole derivatives, indicating their versatility in synthetic applications and potential therapeutic uses. |
| ResearchGate Study | Highlighted the synthesis and biological evaluation of novel benzimidazole derivatives which share structural similarities with purines, showing promise as anti-cancer agents. |
Properties
IUPAC Name |
8-(furan-2-ylmethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-14-6-4-7-16(10-14)32-13-15(28)12-27-18-19(25(2)22(30)26(3)20(18)29)24-21(27)23-11-17-8-5-9-31-17/h4-10,15,28H,11-13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYSNLFOGBBOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














